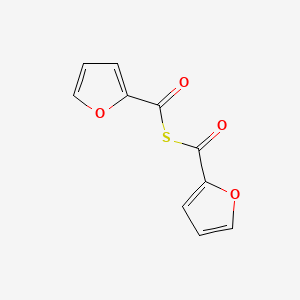

Furan-2-carboxylic Thioanhydride

Description

Furan-2-carboxylic thioanhydride is a sulfur-containing derivative of furan-2-carboxylic acid, characterized by the replacement of oxygen in the anhydride bridge with sulfur. This structural modification enhances its lipophilicity and alters its reactivity, making it a compound of interest in medicinal and agricultural chemistry. These activities are influenced by heteroatom substitution (O vs. S) and substituent effects, which are critical for understanding its behavior relative to similar compounds.

Properties

Molecular Formula |

C10H6O4S |

|---|---|

Molecular Weight |

222.22 g/mol |

IUPAC Name |

S-(furan-2-carbonyl) furan-2-carbothioate |

InChI |

InChI=1S/C10H6O4S/c11-9(7-3-1-5-13-7)15-10(12)8-4-2-6-14-8/h1-6H |

InChI Key |

VVWKFPPMWLKKFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)SC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan-2-carboxylic Thioanhydride can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with thionyl chloride, which results in the formation of the corresponding acid chloride. This intermediate can then be treated with a thiol to yield the thioanhydride. The reaction conditions typically involve the use of an inert atmosphere and a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of Furan-2-carboxylic Thioanhydride may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Furan-2-carboxylic Thioanhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thioanhydride to the corresponding thiol or sulfide.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Furan-2-carboxylic Thioanhydride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.

Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism by which Furan-2-carboxylic Thioanhydride exerts its effects involves the interaction of the thioanhydride group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Antiproliferative Activity and Lipophilicity of Furan/Thiophene Amide Derivatives

| Compound | Heteroatom | clogP | LD₅₀ (μM, A431 cells) |

|---|---|---|---|

| Furan-2-carboxylic acid amides (F1–F6) | O | 1.2–3.8 | 20–150 |

| Thiophene-2-carboxylic acid amides (T1–T6) | S | 2.1–4.5 | 10–80 |

Key Findings :

- Thiophene derivatives exhibit higher lipophilicity (clogP) due to sulfur’s larger atomic radius and polarizability compared to oxygen in furan .

- Antiproliferative activity (LD₅₀) correlates strongly with clogP in thiophene derivatives (R² = 0.89), but poorly in furan analogs (R² = 0.32) . This suggests sulfur enhances membrane permeability and target engagement in cancer cells.

Hybrid Heterocyclic Compounds

The hybrid compound 5-(2-thienyl)-2-furoic acid (C₉H₆O₃S) combines furan and thiophene rings. Its molar mass (194.21 g/mol) and extended conjugation system distinguish it from pure furan or thiophene derivatives .

Substituent Effects on Thioanhydride Activity

Thioanhydrides with varying substituents exhibit divergent phytotoxic and growth-regulatory effects:

Table 2: Phytotoxic Activity of Selected Thioanhydrides

| Compound (Example) | Substituent | Germination Inhibition (%) | Activity Profile |

|---|---|---|---|

| Thioanhydride (1c) | 4-Fluorophenyl | 90 (lettuce, 0.1 mg/mL) | Herbicidal (comparable to 2,4-D) |

| Thioanhydride (1d) | 4-Methoxyphenyl | 54 (lettuce, 0.1 mg/mL) | Growth inhibition |

| Thioanhydride (1e) | Unspecified | 72 (lettuce, 0.1 mg/mL) | Moderate phytotoxicity |

Key Findings :

- Electron-withdrawing groups (e.g., -F in 1c) enhance phytotoxicity, likely by increasing electrophilicity and reactivity with biological targets .

- Methoxy groups (1d) reduce activity, suggesting steric or electronic hindrance .

Environmental and Stability Considerations

While direct data on furan-2-carboxylic thioanhydride are lacking, its sulfur-rich structure may necessitate similar precautions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.